molecular formula C10H12ClNO4S B2625561 Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate CAS No. 1119409-33-4

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate

Cat. No.: B2625561
CAS No.: 1119409-33-4
M. Wt: 277.72
InChI Key: BJXWZKDRARZJSZ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a methylsulfonylamino group, and an ethyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

    Sulfonylation: The chloro derivative is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonylamino group can undergo oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonylamino groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
  • Methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate
  • Ethyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate

Uniqueness

This compound is unique due to the presence of the methylsulfonylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and undergo specific chemical reactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-chloro-5-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(4-5-9(8)11)12-17(2,14)15/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWZKDRARZJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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